

Application Note: High-Performance Liquid Chromatography Separation of N-Stearoylsphingomyelin Isomers

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Compound of Interest

Compound Name: *N-Stearoylsphingomyelin*

Cat. No.: *B15578473*

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Introduction

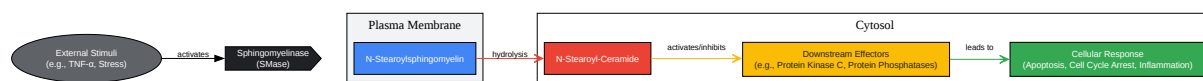
N-Stearoylsphingomyelin, a ubiquitous sphingolipid in mammalian cell membranes, plays a crucial role in cellular signaling, membrane structure, and metabolism.^{[1][2]} It exists as multiple stereoisomers, with the naturally occurring form being the d-erythro-(2S,3R) configuration.^[3] However, synthetic preparations often contain other stereoisomers, such as the l-threo form. The distinct spatial arrangement of these isomers can lead to different biological activities and metabolic fates. Therefore, the ability to separate and quantify these isomers is critical for research in cell biology, pharmacology, and drug development.

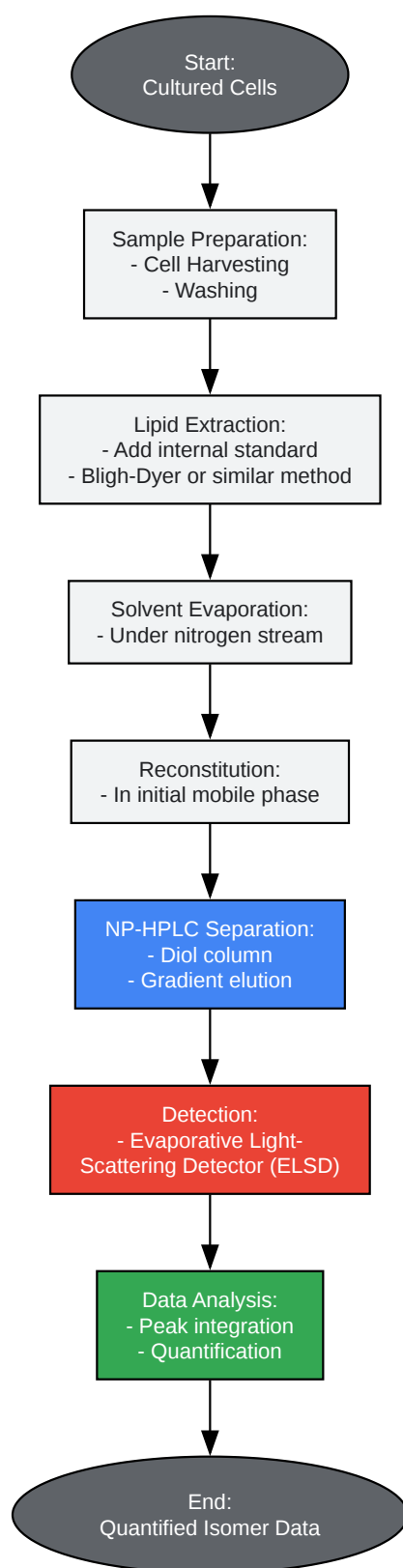
This application note provides a detailed protocol for the separation of **N-Stearoylsphingomyelin** diastereomers using normal-phase high-performance liquid chromatography (NP-HPLC) with evaporative light-scattering detection (ELSD). An alternative approach using Hydrophilic Interaction Liquid Chromatography (HILIC) is also discussed.

Signaling Pathway of N-Stearoylsphingomyelin

N-Stearoylsphingomyelin is a central molecule in the sphingolipid metabolic pathway. Its hydrolysis by sphingomyelinases (SMases) generates ceramide, a key second messenger involved in a multitude of cellular processes including apoptosis, cell cycle arrest, and

inflammation.[4][5][6] The generated N-stearoyl-ceramide can then activate or inhibit a cascade of downstream effector proteins, such as protein kinases and phosphatases, ultimately leading to a cellular response. The pathway highlights the critical role of **N-Stearoylsphingomyelin** as a precursor to a potent signaling molecule.





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